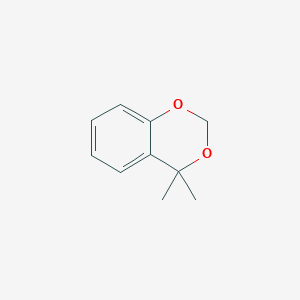![molecular formula C7H16O2Si B14474034 4-[(Trimethylsilyl)oxy]butanal CAS No. 72157-18-7](/img/structure/B14474034.png)
4-[(Trimethylsilyl)oxy]butanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Trimethylsilyloxybutanal is an organic compound characterized by the presence of a trimethylsilyl group attached to a butanal backbone. This compound is notable for its utility in organic synthesis, particularly in the formation of more complex molecules. The trimethylsilyl group is known for its chemical inertness and large molecular volume, which makes it a valuable protecting group in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Trimethylsilyloxybutanal typically involves the reaction of butanal with a trimethylsilylating agent. One common method is the use of chlorotrimethylsilane in the presence of a base such as pyridine. The reaction proceeds under mild conditions, often at room temperature, to yield the desired product .
Industrial Production Methods
On an industrial scale, the production of 4-Trimethylsilyloxybutanal may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4-Trimethylsilyloxybutanal undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like tetrabutylammonium fluoride can be used to remove the trimethylsilyl group.
Major Products Formed
Oxidation: 4-Trimethylsilyloxybutanoic acid.
Reduction: 4-Trimethylsilyloxybutanol.
Substitution: Various substituted butanal derivatives depending on the substituent introduced.
Scientific Research Applications
4-Trimethylsilyloxybutanal has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block in the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals and other therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Trimethylsilyloxybutanal involves its ability to act as a protecting group for aldehydes. The trimethylsilyl group stabilizes the molecule, preventing unwanted side reactions during synthesis. This allows for selective reactions to occur at other functional groups within the molecule .
Comparison with Similar Compounds
Similar Compounds
- 4-Trimethylsilyloxybutanol
- 4-Trimethylsilyloxybutanoic acid
- 4-Trimethylsilyloxybutylamine
Uniqueness
4-Trimethylsilyloxybutanal is unique due to its specific combination of a trimethylsilyl group and an aldehyde functional group. This combination provides a balance of stability and reactivity, making it a versatile intermediate in organic synthesis .
Properties
CAS No. |
72157-18-7 |
|---|---|
Molecular Formula |
C7H16O2Si |
Molecular Weight |
160.29 g/mol |
IUPAC Name |
4-trimethylsilyloxybutanal |
InChI |
InChI=1S/C7H16O2Si/c1-10(2,3)9-7-5-4-6-8/h6H,4-5,7H2,1-3H3 |
InChI Key |
LHTHVTVTLKMDSK-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OCCCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Phenyl-N'-{2-[(phenylcarbamothioyl)amino]ethyl}urea](/img/structure/B14473958.png)
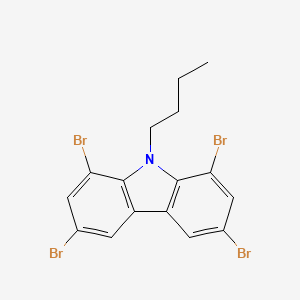
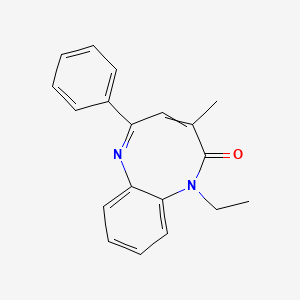
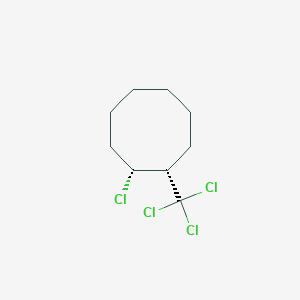
![8,9-Dimethyl-2-azaspiro[5.5]undeca-1,8-diene](/img/structure/B14473983.png)
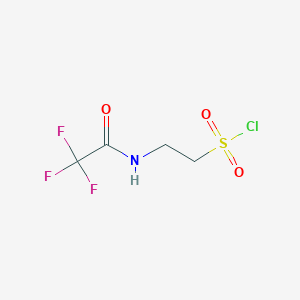
![1-[2-(Dimethylphosphanyl)ethyl]-N,N,1,1-tetramethylsilanamine](/img/structure/B14473993.png)
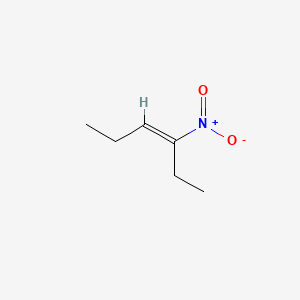
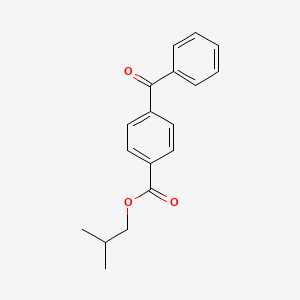

![5,5'-Bis[2-(pyridin-3-yl)ethyl]-2,2'-bipyridine](/img/structure/B14474025.png)


